molecular formula C9H5Br2N B1270526 3,6-Dibromoquinoline CAS No. 69268-39-9

3,6-Dibromoquinoline

Cat. No. B1270526
CAS RN: 69268-39-9
M. Wt: 286.95 g/mol
InChI Key: CYLMMNPZLQGNEW-UHFFFAOYSA-N
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Description

3,6-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 . It is a solid substance that should be stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of 3,6-Dibromoquinoline involves the bromination of 1,2,3,4-tetrahydroquinoline . The reaction of 1,2,3,4-tetrahydroquinoline with bromine at room temperature and lower temperatures has been examined . The reactions yield synthetically valuable 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline .


Molecular Structure Analysis

The InChI code for 3,6-Dibromoquinoline is 1S/C9H5Br2N/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9/h1-5H . The Canonical SMILES is C1=CC2=NC=C (C=C2C=C1Br)Br .


Physical And Chemical Properties Analysis

3,6-Dibromoquinoline has a molecular weight of 286.95 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass is 286.87682 g/mol and the Monoisotopic Mass is 284.87887 g/mol . The Topological Polar Surface Area is 12.9 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Anti-Cancer and Anti-Migratory Evaluation

  • Summary of Application: 3,6-Dibromocarbazole, a derivative of 3,6-Dibromoquinoline, has been synthesized and evaluated in vitro as anti-cancer and anti-migration agents . The study focused on the cytotoxic and anti-migratory effects of these compounds on MCF-7 and MDA-MB-231 breast cancer cell lines .
  • Methods of Application: The compounds were synthesized and their anti-cancer activity was evaluated by investigating their antiproliferative effects on cancer cell lines . The effect of the compounds on the extension of invadopodia and filopodia was evaluated by fluorescence microscopy .
  • Results or Outcomes: Preliminary investigations demonstrated that several compounds have moderate antiproliferative effects on cancer cell lines with GI 50 values in the range of 4.7–32.2 µM . Moreover, certain carbazole derivatives inhibit migration activity of metastatic cell line MDA-MB-231 in the range of 18–20% .

Antifungal and Antivirulence Activity

  • Summary of Application: A novel Dibromoquinoline compound has been discovered that exhibits potent antifungal and antivirulence activity . The compound targets metal ion homeostasis, which is crucial for the survival and virulence of pathogenic microorganisms .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the available information .

Safety And Hazards

3,6-Dibromoquinoline is associated with certain hazards. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLMMNPZLQGNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357019
Record name 3,6-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromoquinoline

CAS RN

69268-39-9
Record name 3,6-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
O Cakmak, S Ökten - Tetrahedron, 2017 - Elsevier
Simple synthetic methods are described for the synthesis of valuable polyfunctional brominated methoxyquinolines 10–13, 20–21, and 24–25. Three regioselective routes are described …
Number of citations: 12 www.sciencedirect.com
A Piala, D Mayi, ST Handy - Tetrahedron, 2011 - Elsevier
In a series of studies, the regioselectivity of Suzuki couplings of dibromoquinolines has been investigated. In general, it is much harder to achieve high levels of regioselectivity in these …
Number of citations: 28 www.sciencedirect.com
JJ EISCH - The Journal of Organic Chemistry, 1962 - ACS Publications
The complex C» H7NBrs (I), formed by the interaction of quinoline and bromine in inert solvents, displayed properties í* t~ suggestive of theformulation, C «H7N-* Br··· Br. Sensitive to …
Number of citations: 77 pubs.acs.org
H Gershon, DD Clarke, M Gershon - Monatshefte fuer Chemie …, 1994 - researchgate.net
3, 6-Dichloro-and 3, 6-dibromo-8-quinolinols were prepared by direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid or by halogenation of the corresponding 6-…
Number of citations: 30 www.researchgate.net
FH Case - The Journal of Organic Chemistry, 1951 - ACS Publications
Note: G= glycerol and BAD= a-bromoacrolein diacetate. tate using the Yale (4) modification of the Skraup reaction, 3, 8-dibromo-1, 10-phenanthroline (III) was synthesized. A Skraup …
Number of citations: 36 pubs.acs.org
MD Johnson, JH Ridd - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
The reaction of the N-cyanoquinolinium ion with aqueous solutions of bromine is ascribed to the intermediate formation of the pseudo-base, 1-cyano-1, 2-dihydro-2-hydroxyquinoline (I). …
Number of citations: 2 pubs.rsc.org
PBD De la Mare, M Kiamud-Din, JH Ridd - Journal of the Chemical …, 1960 - pubs.rsc.org
By analogy with nitration, these 3-brominations can be considered to involve electrophilic attack on the neutral quinolinc rnolcc~ le,~ although the exact reaction paths are uncertain. …
Number of citations: 22 pubs.rsc.org
V Denes, R Chira - Journal für Praktische Chemie, 1991 - Wiley Online Library
Literature data have shown that the direct bromination of quinoline under different conditions [2-81 gives monobromoquinolines. Only one procedure named “swamping catalyst”[5], …
Number of citations: 9 onlinelibrary.wiley.com
WW Paudler, TJ Kress - The Journal of Organic Chemistry, 1968 - ACS Publications
The bromination and amination of the l, X-naphthyridines are reported. The bromination of 1, 5-naphthyridine gave the 3-bromo-and the 3, 7-dibromo-1, 5-naphthyridine. The 3-bromo-, 8…
Number of citations: 64 pubs.acs.org
S Ökten, Z Demircioğlu, CC Ersanli… - Molecular Crystals and …, 2021 - Taylor & Francis
In this study, we describe the synthesis and structural characterization of novel 3,6,8-trimethoxyquinoline (2) by X-ray, FT-IR, NMR analysis, and its computational investigations. The …
Number of citations: 1 www.tandfonline.com

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